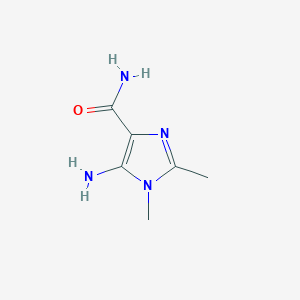

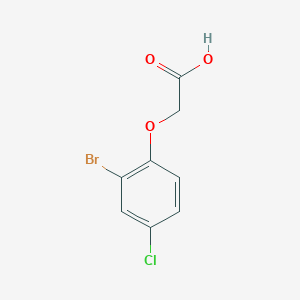

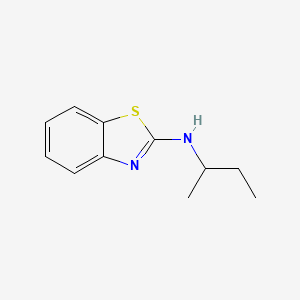

![molecular formula C17H20N2O3 B1269194 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea CAS No. 67616-08-4](/img/structure/B1269194.png)

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea involves multiple steps, including chlorination, condensation, hydrolysis, and further condensation reactions. For example, a related compound, N-[2(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide, was synthesized using hexanedioic acid monomethyl ester as a starting material, demonstrating a process with simple operation, easy separation, and purification, suitable for large-scale industrial production. The yield of this method can reach up to 75.2% (Lan-xiang, 2011).

Scientific Research Applications

Synthesis and Pharmacological Studies

Synthesis of Conformationally Restricted Dopamine Analogues : The compound has been utilized in the synthesis of bridged 3-benzazepine derivatives, acting as conformationally restricted dopamine analogues. This synthesis process involved various steps, including the conversion of ethyl 3,4-dimethoxyphenyl(phenyl)acetate (Gentles et al., 1991).

Creation of Disease-Modifying Antirheumatic Drugs : It's also been used in the synthesis and activity study of the metabolites of a new type of disease-modifying antirheumatic drug (DMARD), TAK-603, which showed significant anti-inflammatory effects (Baba et al., 1998).

Chemical Synthesis and Characterization

Development of Novel Synthesis Technologies : A new synthesis technology for a related compound, N-[2(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide, has been designed. This method offers advantages like simple operation and high yield, suitable for large-scale industrial production (Lan-xiang, 2011).

Studies in Polyoxypenol Series : Research has been conducted on preparing alkoxylated derivatives of sym-diethyldiphenylurea from methylated and ethylated vanillin, leading to the synthesis of various derivatives including 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea (Gardner et al., 1948).

Biological and Pharmacological Properties

Anti-HIV and Antibacterial Studies : The compound has been used in the synthesis of 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives, which were tested for their antibacterial and anti-HIV activities (Patel et al., 2007).

Antiulcer Activity Studies : Variants of this compound were synthesized and evaluated for their effectiveness in preventing stress-induced gastric ulceration in rats, with certain derivatives showing significant antiulcer activity (Hosokami et al., 1992).

Photophysical Studies

- Photophysical Studies : Research on the photophysical properties of substituted 1,2-diarylethenes, including those with 3,4-dimethoxyphenyl derivatives, has provided insights into their fluorescence behavior under different conditions (Singh et al., 2001).

Future Directions

Mechanism of Action

Target of Action

The primary target of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea is the alpha7 nicotinic acetylcholine receptor (alpha7nAChR) . This receptor plays a crucial role in the nervous system, particularly in the transmission of signals in the brain.

Mode of Action

The compound binds to the alpha7nAChR at the same binding site as bungarotoxin . This interaction triggers a series of changes in the receptor, which can lead to various downstream effects.

Result of Action

The compound has shown neuroprotective effects and anti-inflammatory activity . It can directly act on amyloid protein, reducing its toxic effect on nerve cells acted by beta-amyloid . It has also been found to improve the learning ability and memory ability of experimental animals .

Biochemical Analysis

Biochemical Properties

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of monoamines . This inhibition can lead to increased levels of neurotransmitters, affecting various physiological processes. Additionally, this compound interacts with mitochondrial complex I, potentially influencing cellular respiration and energy production .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with monoamine oxidase can alter neurotransmitter levels, impacting neuronal signaling and function . Furthermore, its effect on mitochondrial complex I can affect cellular energy metabolism, potentially leading to changes in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It inhibits monoamine oxidase by binding to its active site, preventing the breakdown of monoamines . This inhibition can lead to increased neurotransmitter levels, affecting various physiological processes. Additionally, its interaction with mitochondrial complex I can inhibit its activity, leading to changes in cellular respiration and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation can lead to the formation of byproducts that may have different biological activities . Long-term exposure to this compound can result in sustained inhibition of monoamine oxidase and mitochondrial complex I, leading to prolonged changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit monoamine oxidase and mitochondrial complex I without causing significant toxicity . At high doses, it may lead to adverse effects such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase and mitochondrial complex I, influencing metabolic flux and metabolite levels . Its inhibition of these enzymes can lead to changes in the levels of neurotransmitters and other metabolites, affecting various physiological processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation . These interactions can affect its biological activity and overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with mitochondrial complex I suggests its localization within mitochondria, where it can exert its effects on cellular respiration and energy production .

properties

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-21-15-9-8-13(12-16(15)22-2)10-11-18-17(20)19-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVMNZMKNSBVJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354928 |

Source

|

| Record name | 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67616-08-4 |

Source

|

| Record name | 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

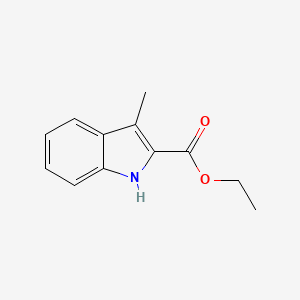

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B1269123.png)